molecular formula C9H8BrN3 B136908 3-(3-Bromophenyl)-1H-pyrazol-5-amine CAS No. 149246-81-1

3-(3-Bromophenyl)-1H-pyrazol-5-amine

Cat. No. B136908
M. Wt: 238.08 g/mol
InChI Key: NQFSHBKZGKSELV-UHFFFAOYSA-N
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Description

The compound "3-(3-Bromophenyl)-1H-pyrazol-5-amine" is a derivative of the pyrazole class, which is known for its diverse pharmacological activities. Pyrazole derivatives are often synthesized for their potential use in medicinal chemistry due to their structural similarity to the adenine part of ATP, making them good candidates for kinase inhibition and other biological targets .

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with 1,3-diketones or their equivalents. In the case of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, the synthesis was reported with good yields and involved the formation of the pyrazole ring followed by the introduction of the phenyl group . Similarly, the synthesis of other related compounds, such as 2-halo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamides, was achieved with good yields and characterized spectroscopically .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using X-ray diffraction analysis. For instance, the structure of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde was determined using this technique, revealing the presence of a pyrazole ring and the substitution pattern on the phenyl rings . The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including alkylation, acylation, and sulfonation, which can modify their biological activity. The reactivity of the pyrazole ring allows for the introduction of various substituents, which can be used to fine-tune the compound's pharmacological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and photophysical properties, are influenced by their molecular structure. For example, the solvatochromic and photophysical studies of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde showed variations in extinction coefficients and quantum yield depending on the solvent used, indicating the influence of solvent polarity on these properties . Additionally, the vibrational and electronic absorption spectral studies provide insights into the stability of the molecule and the occurrence of intramolecular charge transfer .

Scientific Research Applications

Synthesis and Structural Analysis

  • 3-(3-Bromophenyl)-1H-pyrazol-5-amine and related compounds are synthesized for various research purposes. For instance, a study on a similar compound, 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, involved X-ray diffraction, FT-IR, UV–Vis, and NMR spectroscopy to analyze its structure and properties. Theoretical calculations supported experimental results, indicating stability and nonlinear optical properties (Tamer et al., 2016).

Biological Studies and Antiproliferative Agents

  • Pyrazole derivatives, including those similar to 3-(3-Bromophenyl)-1H-pyrazol-5-amine, are explored for their potential antiproliferative properties. A study synthesized novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives and evaluated their cytotoxic effects against cancer cells, revealing significant anti-cancer potential (Ananda et al., 2017).

Intramolecular Hydrogen Bonding Impact

  • Research on pyrazole derivatives, including those structurally similar to 3-(3-Bromophenyl)-1H-pyrazol-5-amine, also focuses on the impact of intramolecular hydrogen bonding on their chemical reactivity. Studies involving X-ray diffraction and DFT calculations reveal the role of hydrogen bonding in influencing the reactivity of such compounds (Szlachcic et al., 2020).

Oxidation Processes

  • 3-(3-Bromophenyl)-1H-pyrazol-5-amine and related compounds are studied for their reactivity in oxidation processes. For instance, research on 3-bromo-4,5-dihydro-5-hydroperoxy-4,4-dimethyl-3,5-diphenyl-3H-pyrazole showed its capability to produce amine oxides and sulfoxides with high yield (Baumstark & Chrisope, 1981).

Fluorescent Assessment and Spectral Characterization

  • Some studies focus on the synthesis and fluorescent properties of pyrazoline derivatives. For example, the fluorescence properties of synthesized compounds were analyzed using UV–Vis and emission spectroscopy, showing potential applications in fluorescence-based studies (Ibrahim et al., 2016).

Safety And Hazards

The safety data sheet for a related compound suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-(3-bromophenyl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c10-7-3-1-2-6(4-7)8-5-9(11)13-12-8/h1-5H,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQFSHBKZGKSELV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80581403
Record name 5-(3-Bromophenyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80581403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Bromophenyl)-1H-pyrazol-5-amine

CAS RN

149246-81-1
Record name 5-(3-Bromophenyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80581403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(3-Bromo-phenyl)-2h-pyrazol-3-ylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LK Gavrin, A Lee, BA Provencher… - The Journal of …, 2007 - ACS Publications
This work describes two distinct routes to prepare pyrazolo[1,5-α]pyrimidin-7-ones and two distinct routes to prepare pyrazolo[1,5-α]pyrimidin-5-ones. Use of 1,3-dimethyluracil as the …
Number of citations: 57 pubs.acs.org

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